

# 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride chemical properties

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## Compound of Interest

Compound Name: 2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride**

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride**, a specialized chemical intermediate. We will delve into its structural characteristics, physicochemical properties, synthesis, reactivity, and applications, with a focus on its utility in the fields of organic synthesis and medicinal chemistry. This document is intended to serve as a technical resource, offering field-proven insights and practical methodologies.

## Core Molecular Identity and Structure

**2-N-Cbz-2-Methylpropane-1,2-diamine hydrochloride** is a mono-protected diamine, a structural motif of significant interest in the synthesis of complex organic molecules. The presence of a carbobenzyloxy (Cbz) group on one of the two amine functions allows for selective chemical transformations, making it a valuable building block.<sup>[1]</sup> The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, simplifying its handling and application in various reaction conditions.<sup>[2]</sup>

Table 1: Compound Identification

Identifier	Value
CAS Number	850033-67-9[1][3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> ClN <sub>2</sub> O <sub>2</sub> [1]
Molecular Weight	258.74 g/mol [1][3]
IUPAC Name	benzyl N-(1-amino-2-methylpropan-2-yl)carbamate;hydrochloride[1]
Canonical SMILES	CC(C)(CN)NC(=O)OCC1=CC=CC=C1.Cl[1]

| InChI Key | QCZRRUYZVDJUJR-UHFFFAOYSA-N[1] |

The core structure features a sterically hindered tertiary carbon attached to both a protected secondary amine and a methyl group, as well as a primary aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>). This arrangement provides a unique scaffold for synthetic chemists.

Caption: Key Functional Groups.

## Physicochemical Properties and Handling

The physical and chemical properties of this compound are largely dictated by the interplay between the Cbz protecting group and the hydrochloride salt.

Table 2: Physicochemical Data

Property	Value	Notes
PSA (Polar Surface Area)	67.84 Å <sup>2</sup>	Influences membrane permeability and solubility.
LogP	3.35680	Indicates moderate lipophilicity.

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon)[3] | Essential to prevent degradation. |

**Solubility and Stability:** The hydrochloride salt form generally confers improved solubility in polar solvents, including water and alcohols, compared to the free base. The Cbz group is known for its robustness and stability across a wide range of non-reductive reaction conditions, including basic and mildly acidic media.<sup>[6]</sup> This stability is a key advantage, allowing for extensive synthetic modifications on other parts of the molecule without compromising the protected amine.<sup>[6]</sup>

**Safe Handling:** While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, safe handling procedures should be based on related compounds, such as the parent diamine, 2-methylpropane-1,2-diamine.<sup>[7][8][9]</sup>

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.<sup>[7][8]</sup>
- **Ventilation:** Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.<sup>[10]</sup>
- **Incompatible Materials:** Avoid contact with strong oxidizing agents.<sup>[10]</sup>
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place, away from heat and ignition sources.<sup>[3][7]</sup>

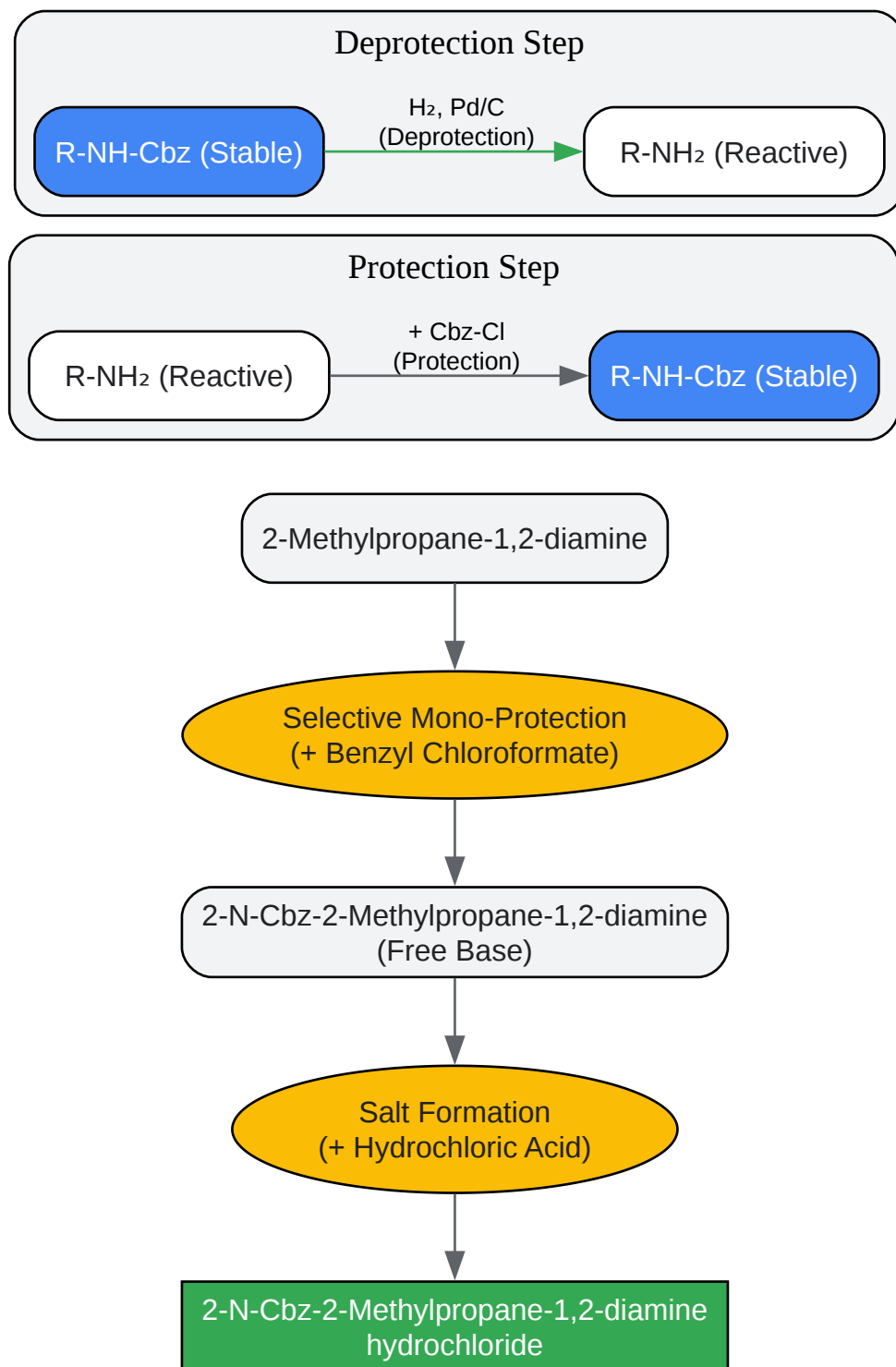
## The Strategic Role of the Carbobenzyloxy (Cbz) Group

The introduction of the Cbz protecting group by Bergmann and Zervas in 1932 was a watershed moment in synthetic chemistry, particularly for peptide synthesis.<sup>[6]</sup> Its function is to temporarily "mask" a reactive amine, preventing it from participating in unwanted side reactions.<sup>[6]</sup>

**Key Characteristics:**

- **Stability:** The Cbz group is stable to a variety of reagents and conditions, providing a wide synthetic window for other transformations.<sup>[6][11]</sup>
- **Selective Removal:** Its primary advantage is that it can be removed under specific and mild conditions, most commonly catalytic hydrogenolysis, which does not affect many other

functional groups.[1][2][12] It can also be cleaved by strong acids, though this method is less selective.[1][11]



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